2-(Chloromethoxy)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

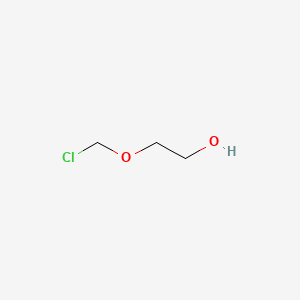

2-(Chloromethoxy)ethanol is an organic compound with the molecular formula C3H7ClO2. It is a chlorinated ether alcohol, characterized by the presence of both a chloro group and an ethoxy group attached to an ethanol backbone . This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Chloromethoxy)ethanol can be synthesized through the reaction of ethylene glycol with thionyl chloride. The reaction typically involves the following steps:

- Ethylene glycol is reacted with thionyl chloride (SOCl2) under controlled conditions.

- The reaction mixture is heated to facilitate the formation of this compound.

- The product is then purified through distillation or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and advanced purification techniques to meet the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethoxy)ethanol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form simpler alcohols or ethers.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of various ethers and esters.

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of simpler alcohols and ethers.

Aplicaciones Científicas De Investigación

2-(Chloromethoxy)ethanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.

Medicine: Utilized in the synthesis of drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals, solvents, and as a building block for more complex molecules

Mecanismo De Acción

The mechanism of action of 2-(Chloromethoxy)ethanol involves its reactivity due to the presence of both the chloro and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Chloroethoxy)ethanol: Similar in structure but with an additional ethoxy group.

2-Chloroethanol: Lacks the methoxy group, making it less versatile in certain reactions.

Diethylene glycol monochlorohydrin: Contains an additional ethylene glycol unit, making it more complex

Uniqueness

2-(Chloromethoxy)ethanol is unique due to its specific combination of chloro and methoxy groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .

Actividad Biológica

2-(Chloromethoxy)ethanol, also known by its chemical formula C3H7ClO2, is a compound that has garnered attention for its biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, detailing its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the presence of a chlorine atom attached to a methoxy group, which influences its reactivity and interaction with biological systems. The compound is soluble in water and exhibits moderate volatility, making it relevant in both laboratory and industrial settings.

The primary biological activity of this compound is linked to its ability to irritate biological tissues. This irritation primarily affects the respiratory system , leading to symptoms such as coughing and dyspnea upon inhalation exposure. The compound's mode of action involves direct interaction with cellular membranes, potentially disrupting normal cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption through inhalation and dermal exposure. Studies have shown that the compound can lead to systemic effects following absorption, including central nervous system depression and cardiovascular effects .

Toxicity Profile

The toxicity of this compound has been documented in various studies:

- Acute Toxicity : Inhalation studies on rats revealed lethal outcomes at high concentrations (7.5 ml/m³), while dermal exposure resulted in significant mortality rates at doses exceeding 416 mg/kg body weight for females .

- Human Case Studies : A notable case involved six male workers exposed to this compound during agricultural practices. Symptoms included nausea, dizziness, and respiratory distress; one worker died due to severe exposure .

Biological Applications

Despite its toxicity, this compound has several applications:

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic medications .

- Research Applications : The compound is utilized in biochemical research for modifying oligonucleotides and studying cellular interactions due to its reactive properties .

Data Summary Table

Case Studies

- Occupational Exposure : A study involving workers treating potato sacks with this compound highlighted severe health impacts due to inhalation and dermal exposure. Symptoms included respiratory distress and neurological effects .

- Animal Studies : Research on rats demonstrated high mortality rates following acute exposure to aerosolized solutions of the compound, indicating significant risks associated with inhalation .

Propiedades

IUPAC Name |

2-(chloromethoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYXJHJNPWEKRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.